molecular formula C11H19NO2 B13673416 Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate

Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate

Cat. No.: B13673416
M. Wt: 197.27 g/mol
InChI Key: SFUPHKSBEPOZER-UHFFFAOYSA-N
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Description

Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate is a chemical building block featuring a fused bicyclic scaffold that provides significant conformational rigidity. This structure is of high value in medicinal chemistry for the design of novel therapeutic agents and in organic synthesis as a versatile intermediate. The 3-azabicyclo[3.2.0]heptane core is a key structural motif in the synthesis of various pharmacologically active compounds, including certain beta-lactamase inhibitors that are used to combat antimicrobial resistance . The butyl ester group in this molecule acts as a protective group for a carboxylic acid function and can be modified under various conditions to access a wide range of derivatives, such as amides and acids, for further coupling reactions . Researchers utilize this and related N-protected 3-azabicyclo[3.2.0]heptane derivatives as privileged scaffolds in peptidomimetics to create conformationally constrained analogues of natural amino acids, which can lead to enhanced biological activity and metabolic stability . The compound is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This product is classified as hazardous and may cause skin and eye irritation .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-3-6-14-10(13)11-5-4-9(11)7-12-8-11/h9,12H,2-8H2,1H3

InChI Key

SFUPHKSBEPOZER-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C12CCC1CNC2

Origin of Product

United States

Preparation Methods

Synthesis via [2+2] Cycloaddition Routes

A common approach to synthesize the bicyclo[3.2.0]heptane core is through [2+2] cycloaddition reactions. These can be intermolecular or intramolecular, often involving olefinic precursors that form the five-membered ring during cyclization.

  • Key Features:

    • Photochemical or metal-catalyzed conditions.
    • Formation of the bicyclic ring system in one step.
    • Heteroatoms (N) introduced via functionalized starting materials.
  • Advantages:

    • Direct formation of bicyclic framework.
    • Potential for stereoselectivity depending on reaction conditions.
  • Limitations:

    • Moderate yields depending on substrate and catalyst.
    • Requires careful control of reaction conditions to avoid side reactions.

Scalable Route via Ring-Closing Metathesis and Simmons-Smith Cyclopropanation

A highly efficient and scalable synthetic route to related azabicyclo compounds involves:

  • Starting from commercially available (2S)-2-amino-4-pentenoic acid.
  • Reduction and selective tosyl protection of the amino group.
  • Allylation and protection steps to prepare olefinic intermediates.
  • Ring-closing metathesis (RCM) using Grubbs catalyst to form a dehydropiperidine ring.
  • Simmons-Smith cyclopropanation to generate the bicyclic [4.1.0] system, which can be adapted to the [3.2.0] system with appropriate substrate modification.
  • Subsequent deprotection and oxidation steps to install the carboxylate functionality.
  • Reductive amination and amide coupling for further functionalization.

Table 1: Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reduction of amino acid Lithium aluminum hydride High Starting material preparation
2 Amino protection Tosyl chloride Moderate Selective tosylation
3 Allylation Allyl bromide, cesium carbonate, DMF Good Introduction of allyl group
4 Ring-closing metathesis (RCM) Grubbs I catalyst, dichloromethane Good Formation of dehydropiperidine
5 Cyclopropanation Diethylzinc, trifluoroacetic acid, diiodomethane ~70 Simmons-Smith cyclopropanation
6 Deprotection TBDPS deprotection High Unmasking alcohol group
7 Oxidation Dess-Martin periodinane Moderate Conversion to aldehyde
8 Reductive amination Sodium triacetoxyborohydride Moderate Introduction of amine substituent
9 Amide coupling TBTU, carboxylic acids Good Final functionalization

This route has been scaled up to kilogram quantities with overall yields around 40-70% for key steps.

Preparation via Acid-Catalyzed Hydrolysis and Hydrogenation

Another method involves:

  • Starting from amino nitrile precursors.
  • Refluxing in aqueous hydrochloric acid to hydrolyze nitriles to carboxylic acids.
  • Adjusting pH and isolating the bicyclic carboxylic acid hydrochloride.
  • Catalytic hydrogenation (Pd/C) under pressure to reduce unsaturated intermediates and finalize the bicyclic amine structure.

This approach typically yields the azabicycloheptane carboxylic acid salts, which can be esterified to butyl esters by standard esterification techniques.

Esterification to this compound

  • The carboxylic acid intermediate is converted to the butyl ester via Fischer esterification or via coupling reagents.
  • Typical conditions involve acid catalysis with butanol or reaction with butyl alcohol derivatives under dehydrating conditions.
  • Purification often involves recrystallization from solvents such as n-heptane or hexane to improve yield and remove impurities.

Summary Table of Preparation Methods

Methodology Key Reactions Advantages Challenges Typical Yield Range
[2+2] Cycloaddition (Photochemical/Metal-catalyzed) Cycloaddition of olefins Direct bicyclic formation Moderate yield, stereocontrol Moderate (40-60%)
RCM + Simmons-Smith Cyclopropanation Ring-closing metathesis, cyclopropanation Scalable, stereoselective Multiple steps, reagent excess Moderate to good (40-70%)
Acid Hydrolysis + Catalytic Hydrogenation Hydrolysis of nitriles, Pd-catalyzed hydrogenation Straightforward, uses common reagents Longer reaction times, purification needed Good (60-80%)
Esterification (Butyl ester formation) Fischer esterification or coupling Simple conversion to ester Requires careful purification High (70-90%)

Chemical Reactions Analysis

Types of Reactions

Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic ring system plays a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Substituent Effects

  • Benzyl vs.
  • Ester Chain Length : Butyl esters (e.g., Butyl 3-benzyl... ) exhibit higher lipophilicity than methyl esters (e.g., Methyl 3-benzyl... ), influencing solubility and metabolic stability .

Bicyclic Modifications

  • Diaza Scaffolds: tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate contains two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity compared to mono-aza analogs .
  • Ring Functionalization: The 7,7-dimethoxy and phenyl groups in 7,7-Dimethoxy-3-methyl-1-phenyl-3-azabicyclo...

Biological Activity

Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate, often referred to as Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{11}H_{17}NO_{2}
  • Molecular Weight : 211.26 g/mol
  • Structure : Characterized by a bicyclic framework that includes a nitrogen atom, which is pivotal for its interaction with biological targets.

The presence of the tert-butoxy carbonyl (Boc) protecting group enhances its stability and reactivity in various chemical environments, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Studies suggest that the compound can modulate the activity of neurotransmitter receptors, particularly dopamine receptors, which are crucial for various neurological functions.

Key Findings from Research Studies

  • Dopamine Receptor Binding Affinity :
    • Research indicates that derivatives of 3-azabicyclo[3.2.0]heptane exhibit higher binding affinities at D(2L) and D(3) dopamine receptors compared to D(1) receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .
  • Antimicrobial Properties :
    • Preliminary studies have shown that compounds similar to Butyl 3-Azabicyclo[3.2.0]heptane may possess antibacterial activity against resistant strains of bacteria, potentially through mechanisms involving inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes involved in drug metabolism or bacterial resistance mechanisms, highlighting its relevance in pharmacology .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylateBicyclic structure with nitrogenDifferent ring system leading to distinct reactivity
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylateHydroxyl group additionPresence of hydroxyl group enhances solubility
Tert-butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylateAmino group substitutionPotentially different biological activity due to amine

The unique combination of functional groups in this compound distinguishes it from other similar compounds, enhancing its versatility for chemical synthesis and biological applications.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of azabicyclo compounds, including analogs of Butyl 3-Azabicyclo[3.2.0]heptane. The research demonstrated significant inhibition of bacterial growth across various strains, indicating a potential role as antibiotic adjuvants or standalone antimicrobial agents .

Dopamine Receptor Interaction Study

In another investigation focusing on the binding affinities of synthesized azabicyclo derivatives, it was found that specific enantiomers exhibited distinct affinities for dopamine receptors, emphasizing the importance of stereochemistry in drug design and efficacy .

Q & A

Q. Optimization Tips :

  • Lower temperatures (≤40°C) reduce side reactions during cyclization.
  • Purification via column chromatography improves purity (>95%) but may reduce overall yield .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic structure and substituent positions (e.g., δH 3.2–4.0 ppm for carboxylate protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 211.12 [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ indicate ester carbonyl groups .

Q. Methodological Insight :

  • Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individual isomers in bioassays .

What are the stability challenges of this compound under varying storage conditions?

Advanced Research Question
Stability is pH- and temperature-dependent:

  • Hydrolysis Risk : The ester group degrades in aqueous solutions (pH < 3 or > 9) at 25°C, with a half-life of <24 hours .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS drug development?

Advanced Research Question
Key SAR findings include:

  • Bicyclic Rigidity : The 3-azabicyclo framework enhances blood-brain barrier (BBB) penetration compared to monocyclic analogs .
  • Substituent Effects : tert-Butyl groups improve metabolic stability but reduce solubility; replacing with polar groups (e.g., hydroxyl) balances these properties .

Q. Resolution Strategy :

  • Replicate reactions with rigorously dried solvents and characterize intermediates via TLC/MS.

What advanced analytical methods are critical for detecting impurities in scaled-up syntheses?

Basic Research Question

  • HPLC-MS : Detects low-abundance byproducts (e.g., open-chain intermediates) with a C18 column and 0.1% formic acid mobile phase .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How can enantiomeric excess be improved in asymmetric syntheses of this compound?

Advanced Research Question

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes to achieve >90% ee in cyclization steps .
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively removes undesired enantiomers .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Low Yields : Multi-step routes (e.g., hydroxylation + reduction) cumulatively reduce overall yield (<20%) .
  • Exothermic Reactions : Cyclization steps require controlled cooling to prevent decomposition.

Q. Mitigation :

  • Optimize one-pot reactions to minimize intermediate isolation .

How can target validation studies differentiate the compound’s mechanism of action from structurally similar analogs?

Advanced Research Question

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP) to compare affinity for kinase targets .
  • CRISPR Knockout Models : Validate target specificity by deleting putative receptors and measuring activity loss .

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